molecular formula C10H9ClN2O B13097412 2-Chloro-1-(1H-indazol-1-yl)propan-1-one CAS No. 201299-94-7

2-Chloro-1-(1H-indazol-1-yl)propan-1-one

Cat. No.: B13097412
CAS No.: 201299-94-7
M. Wt: 208.64 g/mol
InChI Key: KZFQHOHGGJZLKQ-UHFFFAOYSA-N
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Description

2-Chloro-1-(1H-indazol-1-yl)propan-1-one (CAS 201299-94-7) is a chemical compound with the molecular formula C 10 H 9 ClN 2 O and a molecular weight of 208.64 g/mol . It features an indazole core, a privileged scaffold in medicinal chemistry known for its wide range of biological activities . The indazole ring system is a key structural component in many FDA-approved drugs and clinical trial candidates, valued for its application in developing therapies for cancer, inflammatory diseases, and neurodegenerative disorders . As a building block, this compound is primarily used in organic synthesis and pharmaceutical research. Researchers utilize it to create novel derivatives for drug discovery programs, particularly in constructing molecules that target kinases and other key biological receptors. The reactive chloro and keto groups make it a versatile intermediate for further functionalization through nucleophilic substitution and other coupling reactions. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

201299-94-7

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

2-chloro-1-indazol-1-ylpropan-1-one

InChI

InChI=1S/C10H9ClN2O/c1-7(11)10(14)13-9-5-3-2-4-8(9)6-12-13/h2-7H,1H3

InChI Key

KZFQHOHGGJZLKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1C2=CC=CC=C2C=N1)Cl

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 2 Chloro 1 1h Indazol 1 Yl Propan 1 One

Reactivity Profiling of the α-Chloroketone Functional Group

The α-chloroketone is a highly versatile functional group characterized by two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the chlorine atom. mdpi.com This arrangement confers a unique and enhanced reactivity compared to simple ketones or alkyl halides.

Nucleophilic Substitution Reactions at the α-Carbon

The most prominent reaction of α-chloroketones is nucleophilic substitution at the α-carbon. masterorganicchemistry.com The presence of the adjacent carbonyl group significantly activates the α-carbon towards Sₙ2 attack. This heightened reactivity is attributed to two main factors:

Inductive Effect : The electron-withdrawing carbonyl group polarizes the C-Cl bond, increasing the partial positive charge on the α-carbon and making it more susceptible to nucleophilic attack. nih.gov

Transition State Stabilization : During an Sₙ2 reaction, the incoming nucleophile attacks the σ* anti-bonding orbital of the C-Cl bond. The adjacent π-system of the carbonyl group can overlap with the developing p-orbital in the trigonal bipyramidal transition state, delocalizing the negative charge and lowering the activation energy. youtube.com

This activating effect is profound, with studies showing that α-chloroketones can react thousands of times faster than their corresponding alkyl chloride counterparts in Sₙ2 reactions. For instance, the reaction of chloroacetone (B47974) with potassium iodide in acetone (B3395972) is approximately 36,000 times faster than the reaction of 1-chloropropane. youtube.comwikipedia.org This enhanced reactivity makes the α-carbon of 2-Chloro-1-(1H-indazol-1-yl)propan-1-one a prime target for a wide array of nucleophiles, including amines, thiolates, and carbanions, leading to the formation of diverse substituted products.

Table 1: Relative Reactivity of α-Chloroketones in Sₙ2 Reactions A comparative table illustrating the enhanced reactivity of α-chloroketones compared to simple alkyl halides.

Substrate Relative Rate of Reaction with I⁻ in Acetone Reference
1-Chloropropane 1 youtube.comwikipedia.org
Chloroacetone ~36,000 youtube.comwikipedia.org

Intramolecular Cyclization Propensities

The bifunctional nature of α-chloroketones makes them ideal precursors for intramolecular cyclization reactions, most notably the Favorskii rearrangement. wikipedia.orgddugu.ac.in This reaction typically occurs in the presence of a base (like an alkoxide or hydroxide) and involves the rearrangement of an α-halo ketone to a carboxylic acid derivative. organic-chemistry.org

The mechanism for enolizable α-halo ketones proceeds through a cyclopropanone (B1606653) intermediate. wikipedia.orgadichemistry.com

A base abstracts an acidic proton from the α'-carbon (the carbon on the other side of the carbonyl from the halogen) to form an enolate.

The enolate then undergoes an intramolecular Sₙ2 reaction, displacing the chloride to form a bicyclic cyclopropanone intermediate.

The nucleophilic base then attacks the carbonyl carbon of the strained cyclopropanone.

The resulting tetrahedral intermediate collapses, opening the ring to form the most stable carbanion, which is subsequently protonated to yield the final rearranged product (often a carboxylic acid, ester, or amide). ddugu.ac.inadichemistry.com

In the context of this compound, the propanone backbone does not possess an α'-hydrogen, meaning the classic Favorskii rearrangement is not possible. However, a related pathway known as the quasi-Favorskii or pseudo-Favorskii rearrangement can occur for non-enolizable α-halo ketones. wikipedia.org In this mechanism, the base directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by a concerted collapse where the neighboring carbon migrates with displacement of the halide.

Reactivity of the Carbonyl Center

While the α-carbon is highly reactive towards substitution, the carbonyl carbon remains an electrophilic center susceptible to nucleophilic addition. youtube.com The outcome of a reaction with a nucleophile—substitution at the α-carbon versus addition at the carbonyl carbon—is often dependent on the nature of the nucleophile and the reaction conditions.

Research has shown a clear divergence in reactivity pathways based on catalysis. For example, the uncatalyzed reaction of organotin enolates with α-chloroketones results exclusively in nucleophilic attack at the carbonyl carbon, yielding aldol-type products (halohydrin derivatives). nih.gov In contrast, when the same reaction is catalyzed by zinc halides, the pathway shifts dramatically to a cross-coupling reaction that occurs at the α-carbon, producing γ-diketones. nih.gov The catalyst is believed to facilitate a precondensation at the carbonyl group, followed by a rearrangement that results in the substitution of the chlorine atom. nih.gov This highlights the delicate balance between the two electrophilic sites within the α-chloroketone moiety.

Reactivity of the Indazole Heterocycle

The indazole ring is a 10-π electron aromatic system whose reactivity is analogous to both pyridine (B92270) and pyrrole. researchgate.net The presence of the N1-acyl substituent in this compound significantly modulates the electronic properties and, consequently, the reactivity of the heterocyclic core.

Regioselectivity in Electrophilic and Nucleophilic Substitutions on the Indazole Ring

Electrophilic Substitution: Unsubstituted indazoles typically undergo electrophilic aromatic substitution at the C3, C5, and C7 positions. The precise location is influenced by the reaction conditions and the nature of the electrophile. However, the N1-acyl group in this compound is strongly electron-withdrawing. This has a deactivating effect on the entire indazole ring system, making it less susceptible to electrophilic attack compared to unsubstituted indazole. Electron-withdrawing groups on aromatic rings generally direct incoming electrophiles to the meta positions relative to their point of attachment. youtube.com Therefore, any forced electrophilic substitution would be expected to occur preferentially at positions C4 and C6 of the indazole ring.

Nucleophilic Substitution: The primary sites for nucleophilic attack on the indazole scaffold are the nitrogen atoms. The alkylation or acylation of indazole is a well-studied process that often yields a mixture of N1 and N2 substituted isomers. beilstein-journals.org The regiochemical outcome is a complex interplay of thermodynamic and kinetic control, influenced by factors such as the base, solvent, temperature, and the nature of the electrophile and any substituents on the indazole ring. nih.govnih.gov

Thermodynamic vs. Kinetic Control : Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer. nih.gov Consequently, N1-alkylation is often the thermodynamically favored pathway, while N2-alkylation is kinetically favored. researchgate.net

Reaction Conditions : The choice of base and solvent can dramatically alter the N1:N2 product ratio. For example, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) often shows high selectivity for the N1 isomer. nih.gov Conversely, Mitsunobu conditions can show a strong preference for the N2 isomer. nih.gov Polar, aprotic solvents like DMF can lead to mixtures, as they may favor solvent-separated ion pairs, reducing regioselectivity. nih.gov

Table 2: Factors Influencing Regioselectivity of Indazole N-Alkylation A summary of how different reaction parameters direct substitution to the N1 or N2 position.

Factor Condition Favoring N1-Substitution (Thermodynamic) Condition Favoring N2-Substitution (Kinetic) Reference
Control Thermodynamic Equilibrium Kinetic Control researchgate.netnih.gov
Base/Solvent NaH in THF K₂CO₃ in DMF (often gives mixtures) nih.govnih.gov
Reaction Type Standard Sₙ2 with equilibration Mitsunobu Reaction nih.gov
Substituents C3-substituents can chelate with cation (e.g., Na⁺) to direct N1 Steric hindrance at C7 directs to N2 nih.govnih.gov

N1-Substituent Influence on Indazole Core Reactivity

The N1-(2-chloropropanoyl) group exerts a powerful electronic influence on the indazole ring. As a strong electron-withdrawing acyl group, it significantly reduces the electron density of the aromatic system. This deactivation has several consequences:

Reduced Basicity : The lone pairs on the N2 nitrogen are less available for protonation or coordination with Lewis acids, making the molecule less basic than unsubstituted indazole.

Reduced Nucleophilicity : The indazole anion, if formed by deprotonation at another site (which is not possible in this N-substituted case), would be significantly less nucleophilic.

Deactivation towards Electrophiles : As mentioned previously, the ring is strongly deactivated towards electrophilic aromatic substitution. youtube.com

Activation towards Nucleophiles : While less common, a strong electron-withdrawing group can activate an aromatic ring towards nucleophilic aromatic substitution (SₙAr), should a suitable leaving group (like a halogen) be present on the benzene (B151609) portion of the heterocycle.

Furthermore, the N1-acyl linkage itself can be a site of reactivity. Under certain conditions, such as strong acid or base hydrolysis, this amide-like bond could be cleaved, regenerating the 1H-indazole core. Regioselective N-acylation is often considered to yield the N1-substituted isomer, as it is typically the more stable regioisomer following potential equilibration from an initially formed N2-acyl indazole. beilstein-journals.org This thermodynamic preference for N1-acylation underpins the structure of the title compound.

Tautomerism and Isomerization Pathways of Indazole Derivatives

The indazole ring system inherently exhibits annular tautomerism, existing primarily in two forms: the 1H-indazole and the 2H-indazole. nih.govresearchgate.net For the parent indazole, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer by approximately 4-5 kcal/mol. nih.govwuxibiology.com This stability difference generally leads to the predominance of the 1H form in solution and the solid state. nih.gov

When indazole is N-acylated, as in this compound, the substitution can occur at either the N-1 or N-2 position. The reaction often yields a mixture of isomers, with the ratio being highly dependent on the reaction conditions such as the base, solvent, and electrophile used. nih.gov Generally, the N-2 isomer is considered the kinetically favored product, while the N-1 isomer, as seen in the title compound, is the thermodynamically more stable product. nih.govnih.gov

Isomerization between N-acyl indazoles is a known phenomenon. Studies have reported that N-2 acyl indazoles can rearrange to the more stable N-1 regioisomer upon equilibration, for instance in the presence of DMF. nih.govnih.gov This suggests that even if the initial acylation kinetically favors the N-2 position, the final isolated product can be the N-1 isomer due to a thermodynamically driven isomerization process.

Table 1: Comparison of Indazole Tautomers and Isomers
SpeciesKey FeatureRelative StabilityFormation Pathway
1H-IndazoleBenzenoid form, NH at position 1More stableThermodynamic product
2H-IndazoleQuinonoid form, NH at position 2Less stable-
N-1 Acyl IndazoleAcyl group at position 1Thermodynamically favoredOften formed via equilibration/isomerization
N-2 Acyl IndazoleAcyl group at position 2Kinetically favoredOften the initial product of acylation

Reaction Pathways Involving Fragmentation and Rearrangement Phenomena

The fragmentation of this compound, particularly under mass spectrometric conditions, can be predicted by analyzing its constituent parts. The most probable initial fragmentation would involve the cleavage of the relatively weak N-C bond of the amide linkage. This would lead to the formation of two primary fragment ions: the indazolyl cation and the 2-chloropropanoyl radical, or vice-versa. libretexts.orglibretexts.org Subsequent fragmentation could involve the loss of carbon monoxide from the acylium ion or the breakdown of the indazole ring. Common fragmentation patterns for related N-acyl indazole structures in synthetic cannabinoids show characteristic cleavages at the side chain attached to the nitrogen. researchgate.net

A significant rearrangement pathway available to this compound is the Favorskii rearrangement, a characteristic reaction of α-halo ketones in the presence of a base. wikipedia.orgscienceinfo.com This reaction typically proceeds via one of two mechanisms, depending on the structure of the ketone.

Cyclopropanone Mechanism : If an α'-proton is available (on the carbon on the other side of the carbonyl), a base can abstract it to form an enolate. This enolate then undergoes intramolecular nucleophilic attack to displace the chloride, forming a transient cyclopropanone intermediate. Subsequent attack by a nucleophile (e.g., hydroxide (B78521) or alkoxide) opens the strained ring to yield a carboxylic acid or ester derivative, respectively. wikipedia.orgscienceinfo.com

Semi-Benzylic (Quasi-Favorskii) Mechanism : In cases where no α'-protons are present, the base attacks the carbonyl carbon directly. This is followed by a concerted 1,2-migration of the adjacent carbon group and displacement of the halide, leading to the rearranged product. scienceinfo.comddugu.ac.in

For this compound, which lacks α'-protons, the reaction with a base like sodium hydroxide would likely proceed through the semi-benzylic mechanism. This would involve the rearrangement of the indazol-1-yl group to the adjacent carbon, displacing the chloride and ultimately forming an indazol-2-yl-acetic acid derivative after hydrolysis. scienceinfo.comddugu.ac.in

Oxidation and Reduction Chemistry of the Compound

The redox chemistry of this compound is multifaceted, with potential reactions at both the indazole ring and the α-chloro ketone moiety.

Reduction: The α-chloro ketone group is susceptible to various reductive transformations.

Reductive Dehalogenation : Treatment with reducing agents can cleave the C-Cl bond to produce the corresponding ketone, 1-(1H-indazol-1-yl)propan-1-one. wikipedia.orgorganic-chemistry.org This can occur via one-electron or two-electron processes, often generating an enolate intermediate that can be trapped. wikipedia.org

Reduction to Halohydrin : Metal hydrides can reduce the carbonyl group to a hydroxyl group, yielding the corresponding 2-chloro-1-(1H-indazol-1-yl)propan-1-ol without affecting the halogen. libretexts.org

Wolff-Kishner Reduction : While this reaction is typically used to reduce ketones to methylene (B1212753) groups, its application to α-halo ketones can be complex. The highly basic conditions can promote side reactions, including the Favorskii rearrangement or elimination to form α,β-unsaturated hydrazones. acs.orgwikipedia.org

Indazole Ring Reduction : The indazole ring itself can be reduced under certain conditions. For instance, preparative electroreduction of 2-arylindazoles has been shown to produce the corresponding air-sensitive 2-arylindazolines. scispace.com

Table 2: Potential Redox Reactions
Reaction TypeFunctional GroupTypical Reagent(s)Product Type
Reductive Dehalogenationα-Chloro KetoneZn, NaBH4-TMEDAKetone
Carbonyl ReductionKetoneMetal Hydrides (e.g., NaBH4)Halohydrin (Alcohol)
Ring ReductionIndazoleElectroreductionIndazoline
Oxidative N-AcylationIndazole + AldehydeNHC catalyst, OxidantN-Acyl Indazole

Radical Chemistry of Halogenated Ketones and Indazole Systems

The presence of a weak C-Cl bond and an aromatic system allows this compound to participate in radical chemistry.

Halogenated Ketone Radical Chemistry: The C-Cl bond in α-chloro ketones can be homolytically cleaved to generate an α-acyl radical. This can be achieved using various radical initiators, including photoredox catalysis in combination with a silyl (B83357) radical precursor. nih.gov The rate of chlorine atom abstraction is slower than that for bromine, which can allow for more controlled reactions. nih.gov The resulting electrophilic α-acyl radical is a versatile intermediate that can participate in a range of coupling reactions, such as α-arylation with aryl halides under metallaphotoredox conditions. nih.gov Catalyst-free radical dehalogenation of aromatic α-haloketones can also be achieved using visible light irradiation in the presence of a hydrogen atom donor like Hantzsch ester. organic-chemistry.org

Indazole System Radical Chemistry: The indazole moiety can also engage in radical reactions. For example, direct acyl radical addition to 2H-indazoles has been accomplished via the silver-catalyzed decarboxylative cross-coupling of α-keto acids. nih.gov Other studies have demonstrated that N-hydroxyindazoles can undergo a transition metal-free radical O-arylation with diaryliodonium salts, followed by a wikipedia.orgwikipedia.org-rearrangement, indicating that radical processes can be initiated at the indazole nitrogen. researchgate.net These examples highlight the potential for the indazole ring in this compound to either stabilize adjacent radicals or participate directly in radical-mediated transformations.

Computational Chemistry and Theoretical Investigations of 2 Chloro 1 1h Indazol 1 Yl Propan 1 One

Electronic Structure and Molecular Orbital Analysis

There are no published studies detailing the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or molecular electrostatic potential (MEP) maps specifically for 2-Chloro-1-(1H-indazol-1-yl)propan-1-one. Such analyses, typically performed using DFT methods, would be necessary to understand the molecule's electronic distribution and sites susceptible to electrophilic or nucleophilic attack.

Conformational Landscapes and Energetic Profiles

A computational analysis of the conformational landscape of this compound, which would identify the most stable geometric arrangements (conformers) and the energy barriers between them, has not been reported. This type of study is crucial for understanding the molecule's flexibility and its preferred three-dimensional structure.

Quantum Chemical Descriptors for Reactivity Prediction

Specific quantum chemical descriptors—such as ionization potential, electron affinity, chemical hardness, softness, and electronegativity—have not been calculated and reported for this compound. These global reactivity indices are derived from the energies of frontier molecular orbitals and provide theoretical insight into the compound's stability and reactivity.

Reaction Mechanism Elucidation using Ab Initio and Density Functional Theory (DFT) Methods

No theoretical studies elucidating the mechanisms of reactions involving this compound are available. Computational methods like Ab Initio and DFT are powerful tools for mapping reaction pathways, calculating activation energies, and identifying transition states, but this work has not been published for this specific molecule.

Spectroscopic Property Prediction (e.g., NMR, IR, Mass Spectrometry Simulations)

While experimental spectroscopic data may exist for commercial samples, there are no published computational studies that simulate the Nuclear Magnetic Resonance (NMR), Infrared (IR), or mass spectrometry characteristics of this compound from first principles. Such simulations are valuable for validating experimental data and aiding in structural elucidation.

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Halogen Bonding)

The potential for this compound to engage in intermolecular interactions like hydrogen bonding (via the indazole nitrogen) or halogen bonding (via the chlorine atom) has not been computationally investigated. Analysis using methods like Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) would be required to characterize and quantify these non-covalent interactions, which are fundamental to the compound's behavior in condensed phases.

In Vitro Biological Target Exploration and Structure Activity Relationship Sar Derivations

Overview of Indazole Derivatives as Ligands for Diverse Biological Targets

The indazole nucleus, a bicyclic aromatic heterocycle, is a prominent scaffold in medicinal chemistry, recognized for its ability to interact with a wide array of biological targets. rsc.orgnih.govnih.govresearchgate.net This structural motif is present in several FDA-approved drugs, highlighting its therapeutic significance. rsc.orgpnrjournal.com The versatility of the indazole core allows for substitutions at various positions, leading to a diverse range of pharmacological activities. nih.gov

Indazole derivatives have been extensively investigated as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. nih.gov Their activity spans multiple kinase families, including tyrosine kinases like Vascular Endothelial Growth Factor Receptor (VEGFR) and Fms-like tyrosine kinase 3 (FLT3), as well as serine/threonine kinases such as Extracellular signal-Regulated Kinase (ERK) and Pim kinases. nih.govnih.govnih.govnih.gov The anti-cancer applications of many indazole-based compounds stem from their potent kinase inhibitory effects. rsc.orgnih.gov

Beyond kinases, indazoles have been shown to target other important enzyme classes. For instance, certain derivatives are effective inhibitors of nitric oxide synthases (NOS), enzymes involved in the production of the signaling molecule nitric oxide. nih.govnih.gov Additionally, some indazoles act as blockers of ion channels, such as the large-conductance voltage-gated and calcium-dependent K+ (BK) channels. nih.gov The broad spectrum of activity also includes anti-inflammatory, antimicrobial, and antiprotozoal effects, demonstrating the wide-ranging biological potential of this chemical class. nih.govmdpi.com The ability of the indazole scaffold to serve as a pharmacophore for such a variety of targets makes it a continued focus of drug discovery efforts. nih.govresearchgate.net

Hypothesis-Driven In Vitro Biological Target Screening for 2-Chloro-1-(1H-indazol-1-yl)propan-1-one

Given the established promiscuity of the indazole scaffold, a hypothesis-driven approach can be employed to explore the potential biological targets of this compound. This involves selecting assays based on the known activities of structurally related indazole derivatives.

Based on extensive literature, protein kinases are a primary target class for indazole derivatives. nih.gov Therefore, a primary hypothesis is that this compound may exhibit inhibitory activity against one or more kinases.

Kinases: Indazole amides have been identified as potent inhibitors of ERK1/2. nih.gov Other indazole-containing compounds have shown inhibitory activity against a wide range of kinases, including Pim kinases, FLT3, and VEGFR. nih.govnih.govnih.gov A screening panel of various kinases would be a logical starting point. For instance, a hypothetical screening could yield results as shown in the table below.

Kinase TargetThis compound (IC₅₀ in µM)Reference Indazole Compound (IC₅₀ in µM)
ERK5> 501.5 (Hypothetical Analogue A)
Pim-115.20.4 (Known Inhibitor) nih.gov
FLT38.90.04 (Known Inhibitor) nih.gov
VEGFR-222.50.03 (Pazopanib) nih.gov

Monoamine Oxidase (MAO): While less common, some nitrogen-containing heterocycles interact with MAO. Screening against MAO-A and MAO-B would be a secondary exploratory step.

Nitric Oxide Synthase (NOS): Certain fluorinated indazoles have demonstrated selective inhibition of NOS isoforms. nih.gov The electronic properties of the chloro-substituent in the target compound might influence its interaction with the heme cofactor in NOS enzymes. A comparative assay against nNOS (NOS-I) and iNOS (NOS-II) could reveal potential activity and selectivity.

NOS Isoform% Inhibition at 10 µM (Hypothetical)Reference Compound (% Inhibition at 10 µM)
nNOS (NOS-I)25%63% (4,5,6,7-tetrafluoro-3-methyl-1H-indazole) nih.gov
iNOS (NOS-II)45%83% (4,5,6,7-tetrafluoro-3-methyl-1H-indazole) nih.gov

Indazole derivatives have also been developed as receptor antagonists, for example, at the serotonin (B10506) 5-HT3 receptor (Granisetron). nih.gov Furthermore, recent studies have explored conformationally restricted indazoles as selective cannabinoid receptor 2 (CB2) agonists. acs.org Therefore, a panel of receptor binding assays, particularly for G-protein coupled receptors (GPCRs), could uncover novel activities.

To confirm direct binding to any identified targets and to elucidate the thermodynamics and kinetics of the interaction, various biophysical techniques can be employed. nih.gov These methods are crucial for validating hits from primary screens and providing deeper mechanistic understanding. nih.gov

Surface Plasmon Resonance (SPR): SPR can be used to measure the real-time binding and dissociation of the compound from an immobilized target protein, providing kinetic data (k_on, k_off) and the dissociation constant (K_D). mdpi.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.govfrontiersin.org

Thermal Shift Assay (TSA): TSA, or differential scanning fluorimetry, can rapidly screen for ligand binding by measuring the change in the thermal stability of a target protein upon compound association. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR methods, such as saturation transfer difference (STD) or chemical shift perturbation (CSP), can confirm binding and provide structural information about the binding interface at an atomic level.

These biophysical assays provide orthogonal validation of enzymatic or cellular data and are essential for understanding the molecular basis of the compound's activity. nih.gov

Mechanistic Insights into Molecular Interactions at the Target Site

Understanding how this compound interacts with its biological target at a molecular level is crucial for rational drug design. This insight is typically gained through a combination of computational modeling, X-ray crystallography, and biophysical methods, often informed by SAR data.

For many indazole-based inhibitors, the core heterocycle acts as a scaffold that positions key functional groups to interact with the target protein. In the context of kinase inhibition, the indazole ring often functions as a hinge-binder, forming hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. The N1 and N2 atoms of the pyrazole (B372694) ring within the indazole structure are critical for these interactions.

The substituents on the indazole ring then explore different pockets of the ATP-binding site. The 1-position substituent, in this case, the 2-chloro-1-oxopropyl group, would extend out of the hinge region towards the solvent-exposed area or a nearby hydrophobic pocket. The carbonyl oxygen of this group could act as a hydrogen bond acceptor, while the chlorine atom and the propyl chain could engage in van der Waals or hydrophobic interactions.

For example, in a hypothetical model of this compound bound to a kinase like FLT3, the interaction pattern might look like this:

Interacting Group of CompoundInteraction TypeTarget Residue/Region
Indazole N2Hydrogen BondHinge Region Backbone NH
1-Acyl Carbonyl OxygenHydrogen BondCatalytic Lysine Side Chain
Chloropropyl GroupHydrophobic InteractionGatekeeper Residue Pocket
Indazole Benzene (B151609) Ringπ-π StackingPhenylalanine in Active Site

Biophysical techniques like X-ray crystallography would provide the most definitive evidence, revealing the precise binding mode and orientation of the inhibitor within the active site. NMR spectroscopy can also map the binding interface and confirm the interactions in solution. Such detailed molecular information is invaluable for understanding the mechanism of action and guiding further optimization of the compound.

Structure-Activity Relationship (SAR) Analysis of the Indazole Core and its 2-Chloro-1-oxopropyl Substituent

The biological activity of indazole derivatives is highly dependent on the nature and position of their substituents. nih.govnih.govacs.org Analyzing the SAR provides insights into which structural features are critical for potency and selectivity.

The Indazole Core: The indazole ring itself is a privileged scaffold, often serving as an effective bioisostere for indole. pnrjournal.com Its primary role is often to anchor the molecule in the target's binding site, for instance, through hydrogen bonding in the hinge region of kinases. nih.gov The specific substitution pattern on the benzene portion of the indazole can significantly modulate activity. For example, fluorination of the indazole ring has been shown to increase inhibitory potency and selectivity for NOS-II. nih.gov

The N1-Substituent: The substituent at the N1 position plays a crucial role in defining the compound's biological profile. For this compound, this is the 2-chloro-1-oxopropyl group.

Acyl Group: The presence of a carbonyl group directly attached to N1 introduces a potential hydrogen bond acceptor. The length and branching of the alkyl chain can influence hydrophobic interactions and steric fit within the binding pocket.

Chlorine Atom: The chlorine atom at the 2-position of the propyl group introduces both steric bulk and an electron-withdrawing element. Its position could be critical for activity. Moving the chlorine to the 3-position or replacing it with other halogens (F, Br) or a hydroxyl or methyl group would be key modifications to probe its role.

A hypothetical SAR exploration for this position could yield the following data for a target like Pim-1 kinase:

R Group on N1-PropionylPim-1 IC₅₀ (µM)Rationale for Activity Change
-CH(Cl)CH₃ (Target Compound)15.2Baseline activity
-CH₂CH₂Cl35.8Steric clash or loss of favorable interaction
-CH(F)CH₃10.5Smaller halogen improves fit
-CH(OH)CH₃28.4Introduction of H-bond donor may be unfavorable
-CH(CH₃)CH₃45.1Increased bulk is detrimental
-H>100Loss of key interaction provided by the substituent

This analysis suggests that a small, electronegative atom at the 2-position of the N1-acyl chain is favorable for activity against this hypothetical target. The combination of the indazole core as a stable anchor and the specific electronic and steric properties of the 2-chloro-1-oxopropyl substituent ultimately dictates the compound's biological activity and selectivity profile. researchgate.netresearchgate.net

Chemoproteomics and Target Deconvolution Strategies (in vitro)

Chemoproteomics is a powerful large-scale proteomic technique employed to identify the molecular targets of small molecules. This methodology, often utilizing chemical probes derived from the compound of interest, allows for the unbiased identification of protein interactors within a complex biological system, such as a cell lysate. Target deconvolution, a critical step in drug discovery, follows to validate these interactions and elucidate the mechanism of action of the compound.

Despite the utility of these approaches, a thorough search of available scientific databases and literature yields no specific studies where chemoproteomics or other target deconvolution methods have been applied to this compound. Consequently, there are no publicly available data on its direct biological targets identified through these means. Research in this area would be necessary to characterize the compound's mechanism of action and potential therapeutic applications.

Without initial target identification data, the subsequent exploration of structure-activity relationships (SAR) through chemoproteomic approaches is not possible. SAR studies in this context would typically involve synthesizing and testing analogues of the parent compound to understand how structural modifications affect binding affinity and selectivity for identified protein targets. The absence of a known target for this compound precludes any such analysis.

Therefore, the following data tables, which would typically present key findings from such studies, remain unpopulated.

Table 1: Identified In Vitro Biological Targets of this compound via Chemoproteomics

Protein TargetMethod of IdentificationCellular ComponentReported Affinity (e.g., Kd, IC50)
No data availableNo data availableNo data availableNo data available

Table 2: Structure-Activity Relationship (SAR) Data for Analogues of this compound

Analogue/ModificationTarget ProteinChange in Affinity/ActivityNotes
No data availableNo data availableNo data availableNo data available

Further research is required to explore the biological targets and therapeutic potential of this compound. The application of modern chemoproteomics and target deconvolution strategies would be a critical first step in this endeavor.

Future Perspectives and Emerging Research Avenues

Development of Next-Generation Synthetic Methodologies for Indazole-α-Haloketones

The synthesis of α-haloketones has traditionally relied on methods like the direct halogenation of enolizable ketones, often requiring harsh reagents or producing significant waste. mdpi.com Future research is focused on developing greener, more efficient, and versatile protocols for synthesizing compounds like 2-Chloro-1-(1H-indazol-1-yl)propan-1-one and its analogs.

Key areas of development include:

Catalytic C-H Functionalization: Moving beyond traditional methods, direct C-H activation represents a more atom-economical approach. For instance, rhodium and copper-catalyzed C-H activation has been used to form indazole rings. mdpi.com Future methodologies could adapt these catalytic systems for the direct α-halogenation of N-acylated indazoles, minimizing the need for pre-functionalized substrates.

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and powerful tool for generating radicals and promoting unique bond formations. This approach could be harnessed to develop novel α-chlorination reactions of indazolyl ketones under ambient conditions, reducing the reliance on aggressive halogenating agents.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for handling highly reactive intermediates. Developing a flow-based synthesis for indazole-α-haloketones could improve reaction safety, scalability, and yield, while facilitating multi-step sequences in a continuous fashion.

Sustainable and Green Reagents: There is a growing emphasis on replacing hazardous reagents. Research into using environmentally benign halogen sources, such as N-chlorosuccinimide (NCS) in conjunction with novel catalytic systems, is a promising avenue. mdpi.com The use of recyclable catalysts or reactions in greener solvents like ionic liquids also aligns with this goal. mdpi.com

Synthetic ApproachPotential AdvantagesResearch Focus
Catalytic C-H FunctionalizationHigh atom economy, reduced pre-functionalization stepsDevelopment of selective catalysts for direct α-halogenation
Photoredox CatalysisMild reaction conditions, unique reactivity pathwaysScreening of photosensitizers and halogen sources
Flow ChemistryImproved safety, scalability, and process controlOptimization of reactor design and reaction parameters
Green ChemistryReduced environmental impact, enhanced safetyUse of benign halogenating agents and recyclable catalysts

Expanding the Scope of Chemical Transformations for Structural Diversification

The primary value of this compound lies in its potential as a versatile building block. The presence of the α-chloro-ketone functionality allows for a multitude of subsequent chemical transformations, primarily through nucleophilic substitution of the chlorine atom.

Future research will likely focus on expanding the library of nucleophiles used in these reactions to generate novel molecular scaffolds. This structural diversification is crucial for exploring new chemical space in drug discovery.

Examples of potential transformations include:

Synthesis of Heterocycles: α-Haloketones are well-established precursors for a wide variety of N, S, and O-heterocycles. mdpi.com Reacting this compound with various binucleophiles (e.g., thioureas, amidines, hydrazines) could yield fused heterocyclic systems, such as indazolyl-thiazoles, -imidazoles, or -pyridazines.

Introduction of Diverse Functional Groups: Simple nucleophilic substitution with amines, thiols, alcohols, and azide (B81097) ions can introduce a wide array of functional groups. This allows for the systematic modification of the side chain to probe structure-activity relationships (SAR).

Favorskii Rearrangement: Under basic conditions, α-haloketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives (esters or amides, depending on the nucleophile). Applying this reaction could transform the α-chloropropanone side chain into a more complex ester or amide structure, offering a different vector for structural modification.

Coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions could potentially be developed to form new carbon-carbon or carbon-heteroatom bonds at the α-position, further expanding the range of accessible derivatives.

Deeper Understanding of Fundamental Chemical Reactivity and Selectivity

While the reactivity of α-haloketones is well-documented, achieving high selectivity remains a significant challenge, particularly within a complex molecule like an indazole derivative. nih.gov Future research will aim to gain a more profound understanding of the factors governing reactivity and selectivity in these systems.

Key research questions include:

Regioselectivity in Indazole Alkylation: The initial synthesis of the parent ketone (1-(1H-indazol-1-yl)propan-1-one) often yields a mixture of N1 and N2 isomers. beilstein-journals.orgresearchgate.net While thermodynamic conditions can favor the N1 product, developing more robust and kinetically controlled methods for selective N1 or N2 acylation is a critical area for improvement. rsc.orgdiva-portal.org High-throughput experimentation could accelerate the discovery of optimal conditions. rsc.org

Controlling Reaction Pathways of the α-Haloketone: The α-haloketone moiety has multiple electrophilic sites, including the carbonyl carbon and the α-carbon bearing the halogen. nih.gov The choice of nucleophile, solvent, and temperature can influence whether a reaction proceeds via direct substitution, addition to the carbonyl, or other pathways. Mechanistic studies, supported by computational modeling (e.g., Density Functional Theory - DFT), can elucidate the transition states and energy barriers associated with these different pathways, enabling more precise control over reaction outcomes.

ChallengeFuture Research DirectionDesired Outcome
N1 vs. N2 IsomerismDevelopment of highly regioselective acylation protocols; use of directing groups.Predictable and high-yield synthesis of either the N1 or N2 isomer.
Competing Reaction SitesIn-depth mechanistic studies using kinetics and computational chemistry.Rational selection of reaction conditions to favor a specific desired transformation.
StereoselectivityUse of chiral catalysts or auxiliaries in subsequent reactions.Synthesis of enantiomerically pure indazole derivatives for biological evaluation.

Identification of Novel In Vitro Biological Interactions and Modulatory Mechanisms

Indazole derivatives are known to interact with a wide range of biological targets, including protein kinases, microtubules, and various enzymes, exhibiting activities such as antitumor and anti-inflammatory effects. nih.govnih.gov The compound this compound itself is not an end-product but a reactive intermediate poised for the generation of compound libraries to identify new biological activities.

Future research in this area will involve:

Fragment-Based and Structure-Guided Design: Using the indazole core as a foundational fragment, derivatives synthesized from the α-haloketone intermediate can be designed to target specific protein families. For example, by appending moieties known to interact with the ATP-binding site of kinases, novel kinase inhibitors could be developed. mdpi.com

Phenotypic Screening: In addition to target-based approaches, phenotypic screening of compound libraries derived from this compound against various cell lines (e.g., cancer, microbial) can uncover unexpected biological activities and novel mechanisms of action.

Covalent Inhibition: The electrophilic nature of the α-haloketone or derivatives could be exploited to design covalent inhibitors. These molecules form a permanent bond with a target protein, often leading to higher potency and prolonged duration of action. Future work could involve screening libraries of these compounds against proteins with accessible nucleophilic residues (e.g., cysteine) in their active sites.

Integration with Automated Synthesis and High-Throughput Screening Platforms for Compound Libraries

The convergence of automated synthesis, robotics, and high-throughput screening (HTS) has revolutionized modern drug discovery. rsc.orgewadirect.com The well-defined reactivity of this compound makes it an ideal substrate for these platforms.

The integration of this chemical building block with modern discovery workflows would entail:

Automated Parallel Synthesis: Using automated liquid handlers, this compound can be dispensed into multi-well plates (e.g., 96- or 384-well formats) and reacted with a large array of different nucleophiles in parallel. This process allows for the rapid generation of a large and diverse library of related compounds with minimal manual intervention.

High-Throughput Purification: The purification of large compound libraries is often a bottleneck. nih.gov Integrating automated synthesis with high-throughput purification techniques, such as mass-directed preparative HPLC or supercritical fluid chromatography, is essential for ensuring the quality of compounds entering biological screens. nih.gov

Direct-to-Biology Synthesis: Emerging technologies allow for on-the-fly synthesis and screening of compounds at the nano- or pico-mole scale, directly in assay plates. rsc.org This "on-demand" synthesis minimizes the need for compound storage and purification, accelerating the discovery cycle. The clean and predictable reactions of the indazole-α-haloketone scaffold are well-suited for such miniaturized and automated platforms. rsc.org This approach significantly reduces costs and waste, making the exploration of chemical diversity more sustainable. rsc.org

This forward-looking approach, combining a versatile chemical intermediate with cutting-edge automation and screening technologies, holds significant promise for accelerating the discovery of novel, biologically active indazole derivatives.

Q & A

Q. What methodologies are recommended for optimizing reaction conditions during the synthesis of 2-Chloro-1-(1H-indazol-1-yl)propan-1-one?

To optimize synthesis, focus on reaction parameters such as pH, ionic strength, and biocatalyst selection. For example, in the asymmetric reduction of structurally similar chloro-propanones (e.g., 2-chloro-1-(2,4-dichlorophenyl)ethanone), Acinetobacter sp. ZJPH1806 demonstrated high stereoselectivity (>99.9% ee) and yield (56.2%) at pH 7.5. Adjusting buffer ionic strength (0.05–0.2 M) showed minimal impact on yield, suggesting robustness to ionic variation. Reaction monitoring via HPLC or GC-MS is critical for real-time optimization .

Q. What analytical techniques are suitable for structural confirmation of this compound?

  • Single-crystal X-ray diffraction (SC-XRD): Resolve absolute configuration using SHELXL refinement (e.g., R factor <0.05) under low-temperature conditions (e.g., 100 K) to minimize thermal motion artifacts .
  • NMR spectroscopy: Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions, with chloro and indazole groups showing distinct shifts (e.g., carbonyl carbon at ~190–200 ppm).
  • Mass spectrometry (HRMS): Confirm molecular formula via accurate mass measurement (e.g., calculated for C10_{10}H8_{8}ClN2_{2}O: 219.0325 g/mol).

Q. How should researchers assess the safety and toxicity profile of this compound?

Use a tiered approach:

Computational prediction: Apply QSAR models to predict carcinogenicity, mutagenicity, and reprotoxicity (CMR). For example, a structurally related compound (2-chloro-1-(4-chlorophenyl)propan-1-one) showed conflicting predictions due to incomplete experimental data (e.g., unvalidated reprotoxicity assays) .

In vitro assays: Prioritize Ames tests for mutagenicity and micronucleus assays for genotoxicity.

Handling protocols: Store in inert atmospheres (e.g., argon) and use fume hoods due to potential volatility, as seen in chloro-propanone derivatives .

Advanced Research Questions

Q. How can discrepancies between computational toxicity predictions and experimental results be resolved for chloro-propanone derivatives?

Discrepancies often arise from incomplete experimental data or model limitations. For instance, 2-chloro-1-(4-chlorophenyl)propan-1-one was predicted as CMR-positive, but experimental micronucleus assays were negative. Reprotoxicity testing was inconclusive due to the compound’s volatility. To address this:

  • Expand experimental validation: Use alternative assays (e.g., comet assay for DNA damage).
  • Refine QSAR models: Incorporate 3D structural descriptors (e.g., steric/electronic parameters) and validate against structurally diverse datasets .

Q. What strategies enhance enantiomeric excess (ee) in asymmetric syntheses involving chloro-propanones?

  • Enzyme engineering: Optimize Acinetobacter sp. reductases via directed evolution for improved substrate binding and stereoselectivity.
  • Buffer optimization: Maintain pH 7.0–8.0 to stabilize enzyme active sites, as demonstrated for Acinetobacter sp. ZJPH1806 (Table 3: 99.9% ee at pH 7.6) .
  • Co-solvent systems: Add organic solvents (e.g., 10% DMSO) to enhance substrate solubility without denaturing enzymes.

Q. How can crystallographic challenges (e.g., twinning, weak diffraction) be addressed during structural analysis?

  • Data collection: Use high-intensity synchrotron radiation for weak diffractors.
  • Refinement tools: Apply SHELXL’s TWIN/BASF commands for twinned crystals, and resolve disorder using PART instructions. For example, SHELXPRO was used to refine a related compound (1-chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one) with R factor 0.038 .

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